Benzo[b]naphtho[1,2-d]furan

Environmental Toxicology Ecotoxicology REACH Compliance

Purchase Benzo[b]naphtho[1,2-d]furan (BNF, CAS 205-39-0) to ensure accurate environmental source tracing and OLED host material development. This high-purity standard prevents isomer misidentification (vs. CAS 239-30-5) and mitigates compliance risks associated with its high aquatic toxicity (EC₅₀ 6.7 µg/L) and REACH SVHC potential.

Molecular Formula C16H10O
Molecular Weight 218.25 g/mol
CAS No. 205-39-0
Cat. No. B1583413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]naphtho[1,2-d]furan
CAS205-39-0
Molecular FormulaC16H10O
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C34
InChIInChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H
InChIKeyBCBSVZISIWCHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Benzo[b]naphtho[1,2-d]furan (CAS 205-39-0): Quantitative Specifications and Regulatory Status


苯并[b]萘并[1,2-d]呋喃 (C₁₆H₁₀O, CAS: 205-39-0, BNF) 是一种由苯环、萘环和呋喃环稠合而成的四环含氧多环芳烃 (NSO-HET) [1]。其分子量为218.25 g/mol,密度为1.3±0.1 g/cm³,熔点为45 °C,沸点为394.1±11.0 °C (at 760 mmHg) 。该化合物因其高度疏水和环境持久性被欧盟REACH法规评估为潜在的高关注度物质(SVHC)候选物 [2]。在采购过程中,明确区分其与同分异构体(如苯并[b]萘并[2,1-d]呋喃,CAS: 239-30-5)的独特理化性质及生物活性,对于下游的环境监测标准制定、地球化学示踪分析及功能材料前体合成至关重要。

Why Benzo[b]naphtho[1,2-d]furan Cannot Be Replaced by Carbocyclic PAHs or Other NSO-HETs


尽管苯并[b]萘并[1,2-d]呋喃 (BNF) 与未取代的碳环多环芳烃 (PAH) 或苯并[b]萘并[2,1-d]噻吩 (BNT) 结构相似,但氧原子的引入导致了水溶性、极性、环境分配行为及生物毒性谱的显著变化 [1]。若在环境监测标准制定中采用标准PAH替代品(如苯并[a]芘)或同系物(如二苯并呋喃),将直接导致基于标志物比值(如BNF/BNT)的源解析或输移距离计算严重偏差。同时,该化合物在水体中对鱼胚胎的半数效应浓度(EC₅₀)仅为6.7 µg/L [2],远低于大多数常规PAH指标,因此在进行水生生态风险评估时,忽略BNF或使用其他PAH替代数据会导致对高风险低估,增加决策与合规风险。

Quantitative Differentiation of Benzo[b]naphtho[1,2-d]furan: Aquatic Toxicity, Isomeric Ratios and Structural Utility


Aquatic Toxicity Profile: Benzo[b]naphtho[1,2-d]furan vs. Benzo[b]naphtho[2,1-d]thiophene (BNT)

在多物种急毒性评估中,苯并[b]萘并[1,2-d]呋喃 (BNF) 对鱼胚胎 (Danio rerio) 表现出强致毒效应,其96h-EC₅₀值为6.7 µg/L。而结构类似的苯并[b]萘并[2,1-d]噻吩 (BNT) 在相同测试浓度范围(达到溶解度极限)内对鱼胚胎无显著影响,仅对藻类表现出特异性抑制 (NOEC = 0.556 µg/L) [1]。这表明呋喃环替换为噻吩环显著改变了水生生物的靶向敏感性。

Environmental Toxicology Ecotoxicology REACH Compliance Aquatic Hazard Assessment

Geochemical Migration Proxy: Differentiation of 1,2-d vs. 2,1-d Isomers

在原油及烃源岩分析中,苯并[b]萘并[1,2-d]呋喃 (1,2-BNF) 与其同分异构体苯并[b]萘并[2,1-d]呋喃 (2,1-BNF) 的相对丰度差异具有特定的地球化学指示意义。研究证实,[2,1-d]/[1,2-d] + [2,1-d] 的比值能够作为独立的分子地球化学参数,用于指示地下石油运移的路径与相对距离 [1]。

Petroleum Geochemistry Biomarker Analysis Forensic Geochemistry GC-MS Analysis

Solubility and Bioavailability: Benzo[b]naphtho[1,2-d]furan vs. Other NSO-HETs

在水生毒性测试介质中,苯并[b]萘并[1,2-d]呋喃 (BNF) 的实测溶解度显著高于其他受试的含氮杂环芳烃。其溶解度为317 µg/L,分别是二苯并[a,j]吖啶 (DBA) 的117倍 (2.7 µg/L) 和苯并[b]萘并[2,1-d]噻吩 (BNT) 的约5倍 [1]。较高的水溶性意味着BNF在含水层系统中具有更强的迁移扩散潜力和生物可利用性。

Environmental Fate Bioaccumulation Solubility Limits

Electroluminescent Building Block: Structural Utility of the Benzo[b]naphtho[1,2-d]furan Core

在基于CN106883204A的有机电致发光材料专利中,苯并[b]萘并[1,2-d]呋喃-6-硼酸被作为核心骨架构建单元使用,通过与含二苯并呋喃或咔唑基团的芳香胺片段进行Suzuki偶联,合成了新型电致发光化合物。实施例显示,引入该稠环呋喃骨架的化合物 (Compound 4) 合成产率为83%,而未引入的对照分子不具备相同的电子传输或发光特性 [1]。

Organic Electronics OLED Materials Hole Transport

High-Value Application Scenarios for Benzo[b]naphtho[1,2-d]furan (CAS 205-39-0)


Environmental Forensic Analysis & REACH Compliance Testing

当分析来自工业废水处理厂下游或历史遗留污染场地的底泥与生物样本(如贻贝、鱼组织)时,必须使用苯并[b]萘并[1,2-d]呋喃 (BNF) 的纯品或认证参考物质作为GC-MS/MS或LC-HRMS的定量标准品。基于其对鱼胚胎的高毒性 (EC₅₀ 6.7 µg/L) 和在介质中的相对高溶解度 (317 µg/L) [1],BNF的检出浓度是评估水体是否符合REACH高风险物质管控要求的关键依据。用其他PAH标准品替代将无法还原真实的环境风险画像。

Petroleum System Modeling & Migration Pathway Tracing

在盆地模拟与油气地球化学勘探项目中,精确测定原油及岩样抽提物中苯并[b]萘并[1,2-d]呋喃与苯并[b]萘并[2,1-d]呋喃的比例是反演油气充注历史的关键技术环节。这一应用要求采购具有确切同分异构体鉴定报告的高纯度化学品,用以建立标准保留指数和计算“BNF异构体比值” [2]。若误将混合物或错误的异构体用于标线校准,会导致对油气运移距离和优势通道的误判,直接增加勘探风险。

Development of Novel Blue Electroluminescent Hosts

在开发具有高玻璃化转变温度(Tg)和高三重态能级(ET)的深蓝光OLED双极主体材料时,苯并[b]萘并[1,2-d]呋喃作为一种具有中等给电子能力且结构刚性的稠环单元,可用于替代传统二苯并呋喃以调控分子的前线轨道能级和聚集态堆积。专利数据支持将其硼酸衍生物与蒽类或三嗪类受体通过Suzuki偶联高效构建D-A或D-π-A型分子 [3]。在公斤级放大合成中,确保原料中不含异构体杂质是避免载流子传输失衡和器件滚降提前的关键质量控制点。

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[b]naphtho[1,2-d]furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.